N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide

Description

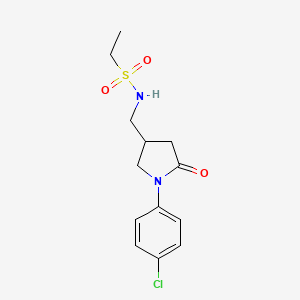

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group at position 1 and an ethanesulfonamide moiety at position 3 via a methyl linker. Its molecular formula is C₁₄H₁₇ClN₂O₃S, with a calculated molecular weight of 340.81 g/mol. While its specific biological activity remains undocumented in the provided evidence, structural analogs (e.g., cannabinoid ligands, kinase inhibitors) highlight the relevance of such frameworks in medicinal chemistry .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)15-8-10-7-13(17)16(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZSYKGVMKDKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a 4-chlorophenyl group and an ethanesulfonamide moiety. Its chemical structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16ClN2O2S |

| Molecular Weight | 300.80 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and nitrogen metabolism, respectively.

- Binding Affinity : The compound shows significant binding interactions with bovine serum albumin (BSA), indicating potential pharmacokinetic advantages in drug formulation.

Antibacterial Activity

Research has indicated that derivatives of the pyrrolidinone scaffold exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

A study evaluating the enzyme inhibitory activity of related compounds found that several derivatives exhibited strong inhibition against AChE and urease. The most active compounds reported IC50 values significantly lower than the standard drug thiourea, suggesting promising therapeutic applications .

Case Studies

- Antimicrobial Screening : In a study focused on synthesizing new sulfonamide derivatives, compounds structurally related to this compound were tested for antibacterial efficacy. The results indicated substantial activity against selected pathogens, supporting further investigation into their clinical applications .

- Enzyme Inhibition : AChE inhibition assays revealed that certain derivatives displayed IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the literature:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural and Functional Comparisons

Core Scaffold Diversity: The target compound employs a pyrrolidinone ring, contrasting with the chromenone-pyrazolopyrimidine hybrid in ’s analog and the pyrazole-sulfanyl system in .

Sulfonamide Variations :

- The ethanesulfonamide group in the target compound may confer greater hydrophilicity than the methanesulfonamide in ’s analog, influencing solubility and membrane permeability. Sulfonamides are prevalent in kinase inhibitors (e.g., vemurafenib) due to their hydrogen-bonding capacity .

Halogen Substituents :

- The 4-chlorophenyl group in the target compound enhances lipophilicity, akin to the 3-fluorophenyl and trifluoromethyl groups in analogs . Halogens often improve metabolic stability and target affinity via hydrophobic interactions.

Anandamide, a structurally distinct endogenous ligand, highlights the pharmacological relevance of lipophilic-aromatic systems in CNS targeting .

Research Findings and Implications

- Synthesis Challenges: The target compound’s synthesis likely involves multi-step functionalization of pyrrolidinone, as seen in ’s use of Suzuki coupling for sulfonamide introduction .

- Structure-Activity Relationships (SAR) : The ethanesulfonamide group may optimize solubility without sacrificing binding, a balance less achievable in bulkier analogs (e.g., ’s trifluoromethyl-pyrazole) .

- Therapeutic Potential: Pyrrolidinone-sulfonamide hybrids are understudied but promising for CNS disorders (e.g., epilepsy, pain) given their structural parallels to anandamide and sulfonamide-based drugs (e.g., zonisamide) .

Q & A

Q. How can researchers address discrepancies in reported physicochemical properties?

- Inter-laboratory validation : Compare melting point (DSC), solubility, and spectral data across independent labs.

- Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidinone ring conformation) via single-crystal X-ray analysis .

- Dynamic light scattering (DLS) : Characterize aggregation states in aqueous buffers that may affect bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.